4-Fluoro-7-methylindole-3-carbaldehyde
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Overview
Description
4-Fluoro-7-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methylindole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, specific fluorination and methylation steps are required to introduce the fluoro and methyl groups at the desired positions on the indole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-7-methylindole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluoro and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
4-Fluoro-7-methylindole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-7-methylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes . The fluoro and methyl groups on the indole ring contribute to its unique binding properties and biological activity .
Comparison with Similar Compounds
Indole-3-carbaldehyde: A closely related compound with similar structural features but lacking the fluoro and methyl groups.
7-Methylindole-3-carbaldehyde: Similar to 4-Fluoro-7-methylindole-3-carbaldehyde but without the fluoro group.
4-Fluoroindole-3-carbaldehyde: Similar but lacks the methyl group at the 7-position.
Uniqueness: this compound is unique due to the presence of both fluoro and methyl groups, which enhance its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
4-fluoro-7-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8FNO/c1-6-2-3-8(11)9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 |
InChI Key |
RQLSXKKINMMEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CN2)C=O |
Origin of Product |
United States |
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